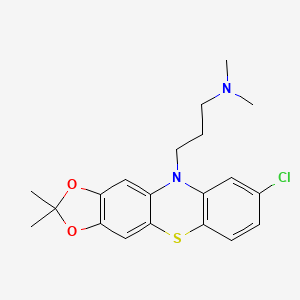
2,2,2-Trichloroethyl (benzenesulfonyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trichloroethyl (benzenesulfonyl)carbamate is a chemical compound known for its unique structure and properties. It is composed of a trichloroethyl group, a benzenesulfonyl group, and a carbamate group. This compound is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl (benzenesulfonyl)carbamate typically involves the reaction of 2,2,2-trichloroethanol with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then reacts with carbamoyl chloride to form the final product. The reaction conditions usually involve maintaining a low temperature to control the reactivity of the intermediates.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trichloroethyl (benzenesulfonyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the cleavage of the trichloroethyl group, resulting in the formation of simpler compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloroethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce simpler carbamates.
Applications De Recherche Scientifique
2,2,2-Trichloroethyl (benzenesulfonyl)carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the protection and deprotection of functional groups.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2,2,2-Trichloroethyl (benzenesulfonyl)carbamate involves its interaction with specific molecular targets. The trichloroethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or proteins. This interaction can inhibit enzyme activity or alter protein function, making the compound useful in biochemical studies and drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,2-Trichloroethyl carbamate
- 2,2,2-Trichloroethyl benzenesulfonate
- 2,2,2-Trichloroethyl N-(2-chlorophenyl)carbamate
Uniqueness
2,2,2-Trichloroethyl (benzenesulfonyl)carbamate is unique due to its combination of a trichloroethyl group, a benzenesulfonyl group, and a carbamate group. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile reagent in organic synthesis and biochemical research.
Propriétés
Numéro CAS |
63924-60-7 |
|---|---|
Formule moléculaire |
C9H8Cl3NO4S |
Poids moléculaire |
332.6 g/mol |
Nom IUPAC |
2,2,2-trichloroethyl N-(benzenesulfonyl)carbamate |
InChI |
InChI=1S/C9H8Cl3NO4S/c10-9(11,12)6-17-8(14)13-18(15,16)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) |
Clé InChI |
KELPHJBXNQRAAV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)NC(=O)OCC(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


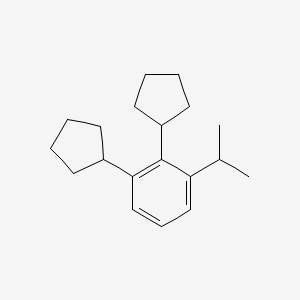
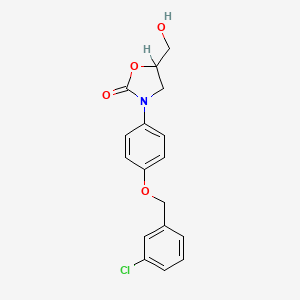
![Phosphonium, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]tris(4-methylphenyl)-](/img/structure/B14491388.png)
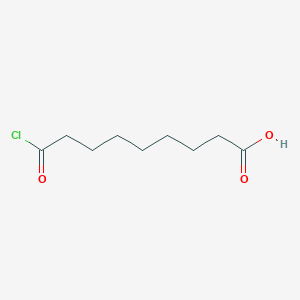

![3-[(E)-2-(4-methoxyphenyl)-2-phenylethenyl]-1-benzofuran-2-carboxylic acid](/img/structure/B14491397.png)


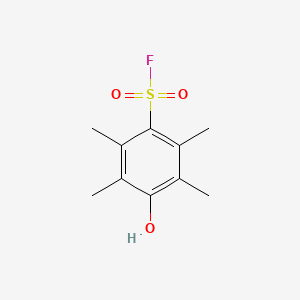
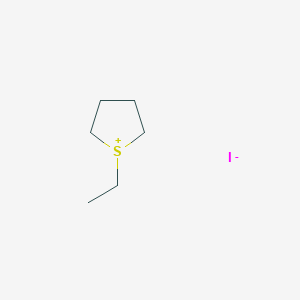
![5-[(2-Methoxyphenoxy)methyl]-1,3-oxazol-2(3H)-one](/img/structure/B14491446.png)
![2-[(Propan-2-yl)oxy]pyrazine](/img/structure/B14491454.png)
